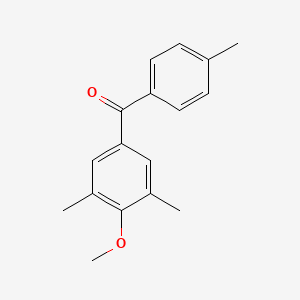![molecular formula C11H18 B14586957 Bicyclo[4.3.2]undec-10-ene CAS No. 61244-57-3](/img/structure/B14586957.png)
Bicyclo[4.3.2]undec-10-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.3.2]undec-10-ene is an organic compound with the molecular formula C11H18. It is a bicyclic compound, meaning it contains two fused rings. This compound is part of the bicycloalkane family, which includes other compounds like bicyclooctane and bicyclononane. This compound is characterized by its unique structure, which consists of a bicyclic framework with a double bond at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.2]undec-10-ene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently. Another method involves the cyclization of a suitable precursor, such as a linear or cyclic hydrocarbon, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids are commonly used to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.2]undec-10-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated bicyclic compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), are commonly employed.
Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) and a catalyst can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Ketones and alcohols are the major products formed from oxidation reactions.
Reduction: The major product of reduction is the saturated bicyclic compound.
Substitution: Halogenated derivatives are the major products of substitution reactions.
Scientific Research Applications
Bicyclo[4.3.2]undec-10-ene has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of bicyclic systems in biological environments.
Medicine: this compound derivatives have potential applications in drug discovery and development. They are investigated for their biological activity and potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and adhesives.
Mechanism of Action
The mechanism of action of bicyclo[4.3.2]undec-10-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The double bond in the compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Bicyclo[4.3.2]undec-10-ene can be compared with other similar bicyclic compounds, such as:
Bicyclooctane: A smaller bicyclic compound with eight carbon atoms. It lacks the double bond present in this compound.
Bicyclononane: A bicyclic compound with nine carbon atoms. It also lacks the double bond and has a different ring structure.
Bicyclo[3.3.1]nonane: A bicyclic compound with a similar ring structure but different carbon arrangement.
The uniqueness of this compound lies in its specific ring structure and the presence of a double bond, which imparts distinct chemical and physical properties compared to other bicyclic compounds.
Properties
CAS No. |
61244-57-3 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
bicyclo[4.3.2]undec-10-ene |
InChI |
InChI=1S/C11H18/c1-2-5-11-7-3-6-10(4-1)8-9-11/h8-11H,1-7H2 |
InChI Key |
YBXOXQRWKTXICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCCC(C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


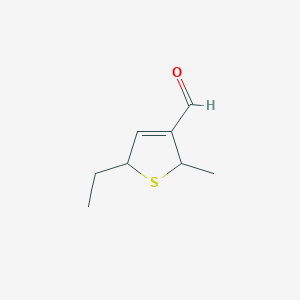
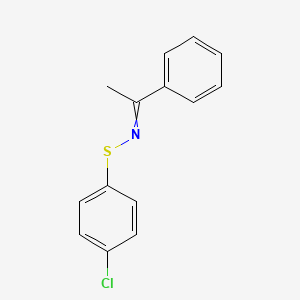
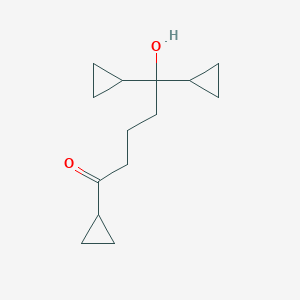
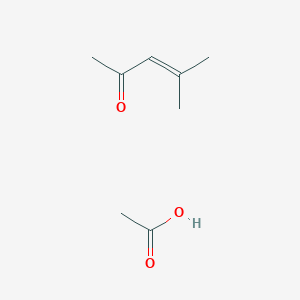
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

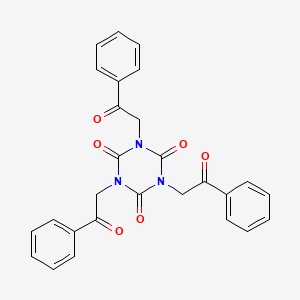
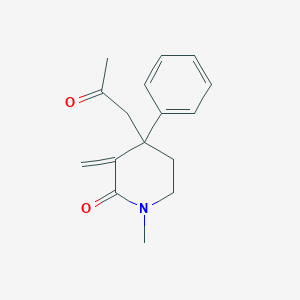

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
